molecular formula C8H11Cl2NO B1316082 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride CAS No. 1052530-87-6

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride

Cat. No.: B1316082
CAS No.: 1052530-87-6
M. Wt: 208.08 g/mol
InChI Key: FQXYFSATLRRGRO-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Elucidation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing multiple functional groups. According to PubChem database records, the official International Union of Pure and Applied Chemistry name is designated as "2-amino-4-chloro-3,5-dimethylphenol;hydrochloride". This nomenclature reflects the compound's structural composition, which consists of a phenolic core bearing an amino group at the 2-position, a chlorine substituent at the 4-position, and methyl groups at both the 3- and 5-positions, with the entire structure existing as a hydrochloride salt.

The structural elucidation of this compound reveals a complex molecular architecture that can be comprehensively described through multiple chemical identifiers. The compound's International Chemical Identifier string is recorded as "InChI=1S/C8H10ClNO.ClH/c1-4-3-6(11)8(10)5(2)7(4)9;/h3,11H,10H2,1-2H3;1H". This detailed identifier provides complete structural information, including connectivity patterns and hydrogen atom distributions throughout the molecule.

The Simplified Molecular Input Line Entry System representation for this compound is documented as "CC1=CC(=C(C(=C1Cl)C)N)O.Cl". This linear notation system effectively captures the molecular structure in a format suitable for computational analysis and database searches. The structural representation clearly indicates the phenolic hydroxyl group, the amino functionality, the chlorine substituent, and the two methyl groups positioned on the aromatic ring system.

Chemical structure analysis demonstrates that the compound possesses a substituted phenol backbone with specific positioning of functional groups that influences its chemical reactivity and physical properties. The parent compound without the hydrochloride salt component exhibits the molecular formula C8H10ClNO, while the hydrochloride salt form contains an additional hydrogen chloride molecule. This structural relationship between the free base and salt forms represents a fundamental aspect of the compound's chemical identity.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of this compound is definitively established as C8H11Cl2NO, reflecting the composition of the hydrochloride salt form. This formula encompasses eight carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight is calculated as 208.08 grams per mole according to PubChem computational analysis, while alternative sources report 208.09 grams per mole, representing minor variations in computational precision.

The parent compound 2-amino-4-chloro-3,5-dimethyl-phenol, prior to hydrochloride salt formation, exhibits the molecular formula C8H10ClNO with a corresponding molecular weight of 171.62 grams per mole. The difference between these formulas clearly illustrates the addition of hydrogen chloride during salt formation, resulting in the incorporation of an additional hydrogen atom and chlorine atom into the overall molecular composition.

Structural isomerism considerations reveal important relationships between this compound and related chemical entities. The compound designated as 2-amino-4-chloro-5-methyl phenol, bearing Chemical Abstracts Service number 53524-27-9, represents a positional isomer with molecular formula C7H8ClNO and molecular weight 157.6 grams per mole. This isomer differs through the presence of only one methyl substituent at the 5-position rather than two methyl groups at the 3- and 5-positions.

Another structurally related compound is 2-amino-4,5-dimethylphenol, which possesses Chemical Abstracts Service number 6623-41-2 and molecular formula C8H11NO with molecular weight 137.18 grams per mole. This related structure lacks the chlorine substituent present in the target compound, demonstrating the impact of halogen substitution on molecular weight and chemical properties.

The examination of related structural analogs provides insight into the specific positioning of substituents on the phenolic ring system. Compounds such as 2-amino-4-(dimethylamino)phenol, registered under Chemical Abstracts Service number 137715-92-5 with molecular formula C8H12N2O, illustrate alternative substitution patterns that maintain the amino-phenol core structure while incorporating different functional group arrangements.

Compound Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number
This compound C8H11Cl2NO 208.08 1052530-87-6
2-Amino-4-chloro-3,5-dimethyl-phenol C8H10ClNO 171.62 5428-46-6
2-Amino-4-chloro-5-methyl phenol C7H8ClNO 157.6 53524-27-9
2-Amino-4,5-dimethylphenol C8H11NO 137.18 6623-41-2

The structural analysis demonstrates that this compound represents a specific isomeric form within a broader family of substituted aminophenol compounds. The precise positioning of the chlorine atom at the 4-position and methyl groups at the 3- and 5-positions creates a unique chemical entity with distinct properties compared to other possible isomeric arrangements. This specificity in substitution pattern contributes to the compound's distinctive chemical identity and differentiates it from related structural analogs within the aminophenol chemical class.

Properties

IUPAC Name

2-amino-4-chloro-3,5-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-4-3-6(11)8(10)5(2)7(4)9;/h3,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXYFSATLRRGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052530-87-6
Record name Phenol, 2-amino-4-chloro-3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052530-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Conditions:

  • Reagents : Copper chloride dihydrate (CuCl₂·2H₂O), dichloroethane as solvent.
  • Temperature : 80°C.
  • Pressure : 0.5 MPa.
  • Procedure :
    • Add 3,5-dimethylphenol, copper chloride dihydrate, and dichloroethane into a high-pressure reaction vessel.
    • Stir and heat the mixture while introducing oxygen gas to facilitate chlorination.
    • HCl gas is introduced intermittently to complete the reaction.
  • Purification : After completion, the organic phase is distilled under reduced pressure, and recrystallization is performed using dichloroethane.

Yield:

  • Approximately 97% yield with a purity of 98.5% for 4-chloro-3,5-dimethylphenol.

Nitration

Once chlorination is complete, nitration introduces the amino precursor group (-NO₂) onto the phenolic ring.

Reaction Conditions:

  • Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄) as catalyst.
  • Temperature : Controlled between 0–10°C to avoid overreaction.
  • Procedure :
    • Slowly add nitric acid to a cooled solution of chlorinated phenol in sulfuric acid.
    • Maintain stirring and temperature control throughout the reaction.
  • Purification : The nitrated product is extracted and washed with water to remove acidic residues.

Yield:

Typical yields range between 85–90%, depending on reaction control.

Reduction

The nitro group (-NO₂) introduced during nitration is reduced to an amino group (-NH₂).

Reaction Conditions:

  • Reagents : Hydrogen gas (H₂) or chemical reducing agents such as iron powder in acidic medium.
  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel for catalytic hydrogenation.
  • Procedure :
    • Dissolve the nitrated compound in an appropriate solvent (e.g., ethanol).
    • Introduce hydrogen gas in the presence of a catalyst or add iron powder with HCl to reduce nitro to amino group.
  • Purification : Filter off catalyst residues and recrystallize the product.

Yield:

Reduction yields are typically high (>90%) under optimized conditions.

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt form for enhanced solubility and stability.

Reaction Conditions:

  • Reagents : Hydrochloric acid (HCl).
  • Procedure :
    • Dissolve the amino compound in water or ethanol.
    • Slowly add HCl until pH reaches acidic levels suitable for salt formation.
    • Evaporate excess solvent and recrystallize to obtain pure hydrochloride salt.

Yield:

This step generally achieves near-complete conversion (>95%), ensuring high purity of the final product.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Purity (%)
Chlorination CuCl₂·2H₂O, dichloroethane, O₂, HCl ~97 ~98.5
Nitration HNO₃, H₂SO₄ ~85–90 ~95
Reduction H₂/Pd-C or Fe/HCl >90 ~99
Hydrochloride Salt Formation HCl >95 ~99

Notes on Optimization

  • Temperature control during nitration and reduction steps is critical to prevent side reactions.
  • High-pressure reactors are recommended for chlorination due to controlled oxygen and HCl introduction.
  • Purity enhancements can be achieved through repeated recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino and chloro groups can influence its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name CAS Number Key Substituents Similarity Score* Key Properties/Applications
2-Amino-4-chloro-3,5-dimethyl-phenol HCl 16079-18-8 -NH₂, -Cl, 3,5-CH₃ - Intermediate, polar reactivity
4-Amino-2,6-dichloro-phenol HCl 3489-14-3 -NH₂, -Cl (2,6) 0.85 Halogenated synthesis
2-Amino-4-methyl-6-nitro-phenol HCl 67815-68-3 -NH₂, -CH₃ (4), -NO₂ (6) 0.84 Oxidative reactions
2,6-Dimethylaniline HCl 69797-49-5 -NH₂ (aniline), 2,6-CH₃ 0.85 Coupling agent
4-Amino-3,5-dimethylbenzonitrile 21436-98-6 -NH₂, 3,5-CH₃, -CN 0.86 Hydrophobic matrices

*Similarity scores derived from structural alignment algorithms ().

Research Findings and Implications

Solubility and Reactivity: The hydrochloride salt form of 2-Amino-4-chloro-3,5-dimethyl-phenol enhances its aqueous solubility compared to non-ionic analogs, facilitating its use in aqueous-phase reactions .

Substituent Effects :

  • Chlorine : Increases electrophilicity, favoring nucleophilic aromatic substitution (e.g., in dye synthesis).
  • Methyl Groups : Improve steric hindrance, reducing undesired side reactions in multi-step syntheses .

Comparative Stability : Nitro-substituted analogs (e.g., CAS 42486-53-3) exhibit lower thermal stability due to nitro group decomposition risks, limiting their industrial use compared to chloro-methyl derivatives .

Biological Activity

2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride is an organic compound characterized by an amino group, a chloro group, and two methyl groups on a phenolic ring. This unique structure contributes to its diverse biological activities, including antimicrobial and potential anticancer properties.

  • Molecular Formula: C8H11Cl2NO
  • Molecular Weight: Approximately 208.09 g/mol
  • Solubility: Highly soluble in aqueous solutions due to its hydrochloride form, enhancing its utility in biochemical research and pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. It has been investigated for its potential to inhibit the growth of pathogens, making it a candidate for further development in pharmaceutical applications targeting infections.

Anticancer Potential

Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. For instance, related compounds have shown cytotoxic activity against cancer cell lines, indicating that this compound may also share similar mechanisms of action. The specific pathways involved include enzyme inhibition and interactions with cellular targets that are crucial in cancer progression .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Nucleophilic Substitution: The amino group allows the compound to act as a nucleophile, participating in biochemical reactions that can lead to enzyme inhibition.
  • Enzyme Interaction: It may inhibit enzymes such as tyrosinase, which is involved in melanin production and can be targeted for skin-related conditions.

Case Studies

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Differences
2-Amino-4-methylphenolC7H9NOLacks chlorine substituent
4-Chloro-2-methylphenolC7H8ClNODifferent positioning of methyl group
3-Amino-4-chloro-2-methylphenolC8H9ClNOMethyl group at different position
2-Amino-4-chloro-m-xyleneC9H11ClNContains an additional methyl group

The unique combination of functional groups in this compound enhances its lipophilicity while maintaining solubility due to the amino and chloro groups. This configuration contributes to its distinct biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and identity of 2-amino-4-chloro-3,5-dimethyl-phenol hydrochloride?

  • Methodological Answer : Utilize a combination of high-performance liquid chromatography (HPLC) with UV detection (λ ~280 nm for phenolic compounds) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, focus on aromatic proton signals in the δ 6.5–7.5 ppm range and amine proton signals (δ 2.5–3.5 ppm). Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C-Cl at 600–800 cm⁻¹). Mass spectrometry (MS) can verify molecular weight (expected [M+H⁺] ~218.6 g/mol). Always calibrate instruments using reference standards of structurally related compounds, such as 4-chloro-3,5-dimethylphenol .

Q. How should researchers handle solubility challenges for this compound in aqueous media?

  • Methodological Answer : The compound’s solubility is pH-dependent due to its phenolic and amino groups. In acidic conditions (pH < pKa of the amine), protonation enhances water solubility. For example, at pH 3.0, solubility may reach ~50 mg/mL, whereas neutral pH reduces solubility to <5 mg/mL. Use buffered solutions (e.g., phosphate buffer pH 2.5–3.0) for dissolution. If precipitation occurs, consider co-solvents like ethanol (≤10% v/v) or dimethyl sulfoxide (DMSO), but verify compatibility with downstream assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported LogD values for similar chlorinated phenolic compounds?

  • Methodological Answer : Discrepancies in LogD (e.g., reported values ranging from -0.83 to 1.82 for analogs) often arise from variations in measurement conditions (pH, temperature) or analytical methods. To address this:

  • Standardize protocols : Use shake-flask methods with octanol/water partitioning at controlled pH (5.5 and 7.4) and temperature (25°C).
  • Validate with computational models : Apply software like MarvinSketch or ACD/LogD Suite to predict theoretical values and compare with empirical data.
  • Document buffer composition : Ionic strength impacts ionization; use 0.01 M phosphate buffer for consistency.

Q. How can researchers optimize synthetic routes to minimize byproducts during hydrochloride salt formation?

  • Methodological Answer : Key steps include:

  • Controlled protonation : Add HCl gas or concentrated HCl dropwise to the free base in anhydrous ethanol at 0–5°C to prevent over-acidification.
  • Purification : Use recrystallization from ethanol/ethyl ether (1:4 v/v) to remove unreacted precursors. Monitor by thin-layer chromatography (TLC) with silica gel plates and UV visualization .
  • Characterize intermediates : Isolate and characterize the free base (2-amino-4-chloro-3,5-dimethyl-phenol) via elemental analysis before salt formation to ensure stoichiometric accuracy.

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting data on thermal stability in DSC/TGA studies?

  • Methodological Answer : Differential scanning calorimetry (DSC) may show decomposition peaks between 180–220°C, while thermogravimetric analysis (TGA) indicates mass loss starting at 150°C. This discrepancy suggests multi-step degradation:

  • Step 1 : Loss of hydrochloride (HCl) at lower temperatures, detectable via evolved gas analysis (EGA).
  • Step 2 : Oxidative decomposition of the phenolic core.
  • Resolution : Conduct simultaneous DSC-TGA under inert (N₂) and oxidative (O₂) atmospheres to decouple degradation pathways. Compare with analogs like 3,5-dimethylphenylhydrazine hydrochloride, which shows similar HCl loss behavior .

Q. What mechanistic insights explain variations in biological activity across structurally related compounds?

  • Methodological Answer : Differences in bioactivity (e.g., antimicrobial vs. cardiovascular effects) arise from substituent positioning and electronic effects. For example:

  • Electron-withdrawing groups (e.g., Cl at position 4) enhance oxidative stability but reduce membrane permeability.
  • Amino group basicity : Protonation state (pH-dependent) affects receptor binding; measure pKa via potentiometric titration and correlate with activity assays .
  • Comparative studies : Use molecular docking to simulate interactions with target proteins (e.g., cytochrome P450 enzymes) and validate with site-directed mutagenesis.

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